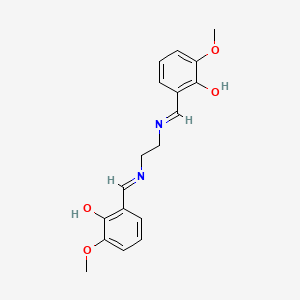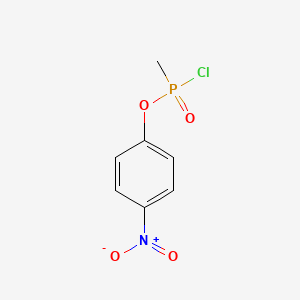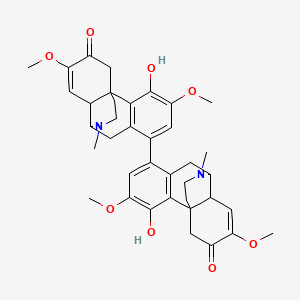
N,N'-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺是一种偶氮甲碱化合物,也称为席夫碱,其特征在于存在碳氮双键 (C=N)。该化合物通过醛或酮与伯胺之间的缩合反应合成。 偶氮甲碱化合物,包括 N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺,以其生物活性而闻名,特别是其抗氧化特性 .
准备方法
合成路线和反应条件
N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺可以通过香草醛 (4-羟基-3-甲氧基苯甲醛) 和乙二胺的缩合反应合成。该反应通常包括在乙醇中混合等摩尔量的香草醛和乙二胺,然后将混合物回流数小时。 然后通过过滤分离产物,并从乙醇中重结晶以获得纯化合物 .
工业生产方法
虽然 N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺的具体工业生产方法没有得到很好的记录,但一般方法包括扩大实验室合成过程。这包括优化反应条件,如温度、溶剂和反应时间,以最大限度地提高产率和纯度。工业生产也可能涉及连续流反应器,以提高效率和可扩展性。
化学反应分析
反应类型
N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌。
还原: 还原反应可以将偶氮甲碱基团 (C=N) 转化为胺基团 (C-NH)。
取代: 苯环上的羟基和甲氧基可以进行亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 亲电取代反应通常涉及溴 (Br₂) 或硝酸 (HNO₃) 等试剂。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 相应的胺。
取代: 原始化合物的卤代或硝化衍生物。
科学研究应用
N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺在科学研究中有几个应用:
化学: 用作配位化学中的配体,形成具有潜在催化和磁性的金属配合物.
生物学: 研究其抗氧化活性,它可以保护细胞免受氧化应激.
医学: 由于其抗氧化特性,具有潜在的治疗应用,可能有助于治疗与氧化应激相关的疾病。
工业: 用于合成先进材料以及作为其他化学化合物的先驱。
作用机制
N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺的作用机制主要涉及其抗氧化活性。该化合物可以清除自由基,从而防止细胞和组织的氧化损伤。羟基和甲氧基的存在增强了其捐赠氢原子的能力,从而中和自由基。 此外,偶氮甲碱基团 (C=N) 在稳定抗氧化过程中形成的自由基物种中起着至关重要的作用 .
相似化合物的比较
类似化合物
N,N'-双(2-羟基苄叉基)乙二胺: 缺少甲氧基,导致不同的抗氧化特性。
N,N'-双(苄叉基)乙二胺: 缺少羟基和甲氧基,导致抗氧化活性显着降低.
独特性
N,N'-双(2-羟基-3-甲氧基-苄叉基)乙二胺的独特性在于同时存在羟基和甲氧基,这增强了其抗氧化特性。 这些官能团有助于它比类似化合物更有效地清除自由基 .
属性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-[2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]ethyliminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22/h3-8,11-12,21-22H,9-10H2,1-2H3 |
InChI 键 |
POOCDAFRRKDABS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)


![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)



![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)





